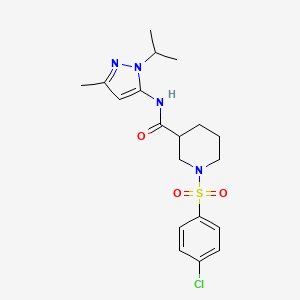
1-((4-chlorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-chlorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H25ClN4O3S and its molecular weight is 424.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-((4-chlorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)piperidine-3-carboxamide , often referred to as compound X, is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical formula for compound X is C20H28N4O3S. Its structure includes a piperidine ring, a sulfonamide group, and a pyrazole moiety, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃ClN₄O₃S |
| Molecular Weight | 401.00 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Biological Activity Overview
Research indicates that compound X exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives, including compound X. The minimum inhibitory concentration (MIC) values were determined against several pathogens. Compound X showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 0.22 to 0.25 μg/mL .
Anticancer Properties
In vitro studies have demonstrated that compound X possesses cytotoxic effects on various cancer cell lines. For instance, it was tested against human colon cancer cells (HCT-116) and breast cancer cells (MCF-7). The results indicated that compound X induced apoptosis and cell cycle arrest in the G1 phase, leading to increased cell death compared to controls .
The proposed mechanisms through which compound X exerts its biological effects include:
- Apoptosis Induction : Compound X modulates apoptotic pathways by influencing the expression of key proteins such as BAX and Bcl-2, leading to increased apoptosis in cancer cells .
- Antioxidant Activity : It reduces reactive oxygen species (ROS) generation, contributing to its cytotoxic effects against cancer cells .
- Inhibition of Biofilm Formation : The compound has shown potential in inhibiting biofilm formation in bacterial strains, enhancing its antimicrobial efficacy .
Case Studies
Several studies have highlighted the efficacy of compound X in various biological contexts:
Study 1: Anticancer Efficacy
In a comparative study involving multiple compounds, compound X was found to be one of the most effective in inducing apoptosis in HCT-116 cells. The study utilized flow cytometry for cell cycle analysis and Western blotting for caspase activation assays .
Study 2: Antimicrobial Evaluation
An evaluation of antimicrobial activity revealed that compound X exhibited strong bactericidal effects against Staphylococcus epidermidis. The study employed time-kill assays to confirm its efficacy .
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O3S/c1-13(2)24-18(11-14(3)22-24)21-19(25)15-5-4-10-23(12-15)28(26,27)17-8-6-16(20)7-9-17/h6-9,11,13,15H,4-5,10,12H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXOETBPXXIZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













